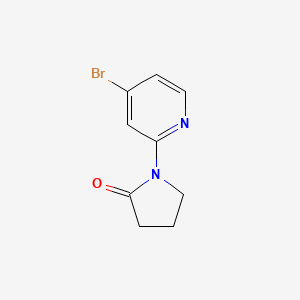

1-(4-Bromopyridin-2-yl)pyrrolidin-2-one

Beschreibung

1-(4-Bromopyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) scaffold fused with a 4-bromo-substituted pyridine ring. This structure combines the electron-deficient pyridine moiety with the polar lactam group, influencing its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

1-(4-bromopyridin-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFXYTSNRWHLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671709 | |

| Record name | 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-39-5 | |

| Record name | 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been reported to interact with various targets such as the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes.

Mode of Action

Pyrrolidine derivatives have been shown to inhibit or modulate the activity of their targets, leading to various biological effects.

Biologische Aktivität

1-(4-Bromopyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidinone moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one can be represented as follows:

This structure includes a bromine atom attached to a pyridine ring, which is linked to a pyrrolidinone, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidinone derivatives can possess significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective qualities, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related pyrrolidinone compounds revealed that they exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating effectiveness comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one | 64 | E. coli |

| Related Compound A | 32 | S. aureus |

| Related Compound B | 128 | P. aeruginosa |

Anticancer Activity

In vitro studies have shown that 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one induces apoptosis in various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC50 values of 15 µM and 20 µM respectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)pyrrolidin-2-one

- Structure : Replaces the pyridine ring with a 4-bromophenyl group.

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

- Structure : Pyridine substituent at position 4 (vs. position 2 in the target compound).

- Key Differences : Positional isomerism affects electronic distribution and binding to biological targets (e.g., Plasmodium cytochrome P450 enzymes).

- Applications : Demonstrated potent antimalarial activity (IC₅₀ < 50 nM) against Plasmodium falciparum (Pf) and P. vivax without cross-resistance to standard antimalarials .

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

- Structure : Adds an oxygen-linked ethyl chain to the pyridine ring.

- Key Differences : Higher molecular weight (285.15 g/mol) and enhanced solubility due to the ether linkage.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Features |

|---|---|---|---|---|

| 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one | C₉H₉BrN₂O† | 241.09 | ~1.2 | Pyridine N enhances polarity |

| 1-(4-Bromophenyl)pyrrolidin-2-one | C₁₀H₁₀BrNO | 240.10 | ~2.5 | Higher lipophilicity |

| 1-(Pyridin-4-yl)pyrrolidin-2-one | C₉H₁₀N₂O | 162.19 | ~0.8 | Lower molecular weight, antimalarial |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | C₁₁H₁₂BrNO | 254.12 | ~2.8 | Steric hindrance from methyl group |

*Estimated using fragment-based methods.

†Inferred from analogs in .

Antimalarial Activity

- 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives :

- Target Compound (1-(4-Bromopyridin-2-yl)pyrrolidin-2-one) :

- Bromine at pyridine’s 4-position may enhance halogen bonding with target proteins, but activity data are unavailable.

Muscarinic Receptor Modulation

- 4-Phenylpyridin-2-one Derivatives :

- Act as positive allosteric modulators of M1 mAChR (EC₅₀ = 0.3–1 µM).

- Pyrrolidin-2-one analogs with bulkier substituents (e.g., bromine) may sterically hinder receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.